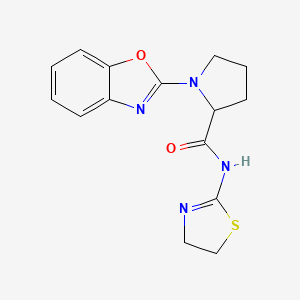
1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. It features a unique molecular structure that includes a benzoxazole ring, a thiazole moiety, and a pyrrolidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.38 g/mol
- IUPAC Name : this compound
The compound's structure is characterized by the presence of functional groups that are known to influence biological activity. The benzoxazole and thiazole rings are often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and thiazole moieties exhibit notable antimicrobial properties. For instance:
- Antiprotozoal Activity : In studies assessing antimalarial potential, derivatives of benzoxazole showed promising results against Plasmodium falciparum, with specific modifications enhancing their efficacy. The mechanism often involves the inhibition of key enzymes involved in the parasite's metabolism .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Research has shown that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring enhance activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Cycle Disruption : Studies suggest that certain derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
- Interaction with DNA : Some compounds in this class have been shown to intercalate with DNA, leading to cytotoxic effects.
Case Studies
Several studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that modifications to the benzoxazole ring enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential for developing new antibiotics .
- Anticancer Studies : In vitro tests revealed that specific analogs significantly reduced viability in breast cancer cell lines through apoptosis induction mechanisms .
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(18-14-16-7-9-22-14)11-5-3-8-19(11)15-17-10-4-1-2-6-12(10)21-15/h1-2,4,6,11H,3,5,7-9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHJVPWMTKOINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














